molecular formula C9H10O B147599 4-Methoxystyrene CAS No. 637-69-4

4-Methoxystyrene

Cat. No.: B147599
CAS No.: 637-69-4
M. Wt: 134.17 g/mol
InChI Key: UAJRSHJHFRVGMG-UHFFFAOYSA-N
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Description

4-Methoxystyrene, also known as 4-vinylanisole, is an unsaturated aromatic ether with the chemical formula C₉H₁₀O. It is a colorless liquid at room temperature and is commonly found in various foods and beverages. This compound is notable for its applications in the synthesis of polystyrene derivatives and its role as an aggregation pheromone in locusts .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methoxystyrene involves the reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol using a reducing agent such as potassium borohydride. This intermediate is then subjected to a dehydration reaction under the catalysis of a dehydrating agent to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves dissolving 4-methoxyacetophenone in an ethanol solvent, adding a reducer, and performing a reduction reaction. The intermediate product is then dehydrated and distilled to obtain high-purity this compound .

Chemical Reactions Analysis

Table 1: Synthetic Pathways for 4-Methoxystyrene

Method Starting Material Key Steps Catalyst/Reagents Yield Source
Wittig Reactionp-Methoxy benzyl alcoholReaction with triphenylphosphine, formaldehyde, and HBrTriphenylphosphine, HBr~85%
Hydrogenation-Dehydrationp-Methoxyacetophenone1. Hydrogenation to 1-(4-methoxyphenyl)ethanol
2. Dehydration to styrene
Raney Ni, Pd/C, or benzenesulfonic acid95-98%

The hydrogenation-dehydration method (patent CN112811991A) is industrially preferred due to high selectivity (>98%) and environmental advantages from using hydrogen gas .

Polymerization Reactions

This compound serves as a monomer in polymerization processes, producing polymers with tailored properties:

Key Polymerization Mechanisms:

  • Radical Polymerization : Initiators like azobisisobutyronitrile (AIBN) generate polystyrene derivatives with enhanced thermal stability .

  • Cationic Polymerization : Acidic catalysts (e.g., BF₃·OEt₂) enable controlled chain growth for specialty adhesives .

  • Anionic Polymerization : Organometallic initiators (e.g., butyllithium) yield narrow-dispersity polymers for electronic applications .

Addition Reactions

The compound participates in cycloaddition and electrophilic addition reactions due to its conjugated vinyl group:

Table 2: Notable Addition Reactions

Reaction Type Reagents/Conditions Product Application Source
[2+2] CycloadditionEthenetetracarbonitrile1,1,2,2-Tetracyano-3-(p-methoxyphenyl)cyclobutaneOrganic semiconductor precursors
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄ (nitration)3-Nitro-4-methoxystyreneIntermediate for agrochemicals

The methoxy group directs electrophiles to the para position, enhancing regioselectivity in substitution reactions .

Oxidation:

  • Ozonolysis : Cleaves the double bond to yield 4-methoxybenzaldehyde and formaldehyde .

  • Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide used in epoxy resins .

Reduction:

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) produces 4-methoxyethylbenzene, a solvent in organic synthesis .

Reaction Optimization Insights

  • Temperature Sensitivity : Dehydration at >130°C minimizes side reactions (e.g., dimerization) .

  • Catalyst Choice : Raney nickel outperforms palladium in hydrogenation efficiency (99% conversion) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate electrophilic substitutions by stabilizing transition states .

Scientific Research Applications

Polymerization Applications

4-Methoxystyrene serves as a monomer in several polymerization techniques:

  • Living Cationic Polymerization : A novel method using visible light-controlled living cationic polymerization has been developed. This process utilizes tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate as a photocatalyst, allowing for precise control over the polymerization process. The resulting polymers exhibit predictable molar masses and low dispersity, making them suitable for advanced applications in electronics and biomaterials .
  • Radical Polymerization : Studies have shown that p-MOS can undergo radical cation-mediated dimerization, which is important for developing new materials with tailored properties .
  • Copolymerization : Research indicates that this compound can be copolymerized with other monomers such as ethylene and methyl acrylate. This copolymerization allows for the creation of materials with enhanced mechanical properties and functionalities .

Applications in Materials Science

The unique properties of polymers derived from this compound make them suitable for various applications:

  • Corrosion-Resistant Coatings : Polymers synthesized from p-MOS exhibit excellent corrosion resistance, making them ideal for use in protective coatings within the electronic information industry .
  • Adhesives and Sealants : Due to its adhesive properties and compatibility with other materials, this compound-based polymers are used in adhesives that require strong bonding capabilities under various environmental conditions.
  • Medical Intermediates : The compound is also explored as an intermediate in pharmaceutical synthesis, potentially leading to new drug formulations or delivery systems.

Case Studies

  • Photo-Controlled Polymerization : A study demonstrated the effectiveness of using this compound in a photo-controlled living cationic polymerization system. The research highlighted its ability to achieve a long dormant period (up to 36 hours), allowing for sequential addition of monomers without compromising the integrity of the resulting polymer .
  • Dimerization Studies : Research into the dynamics of radical cation-mediated dimerization of this compound provided insights into its reactivity and potential applications in synthesizing complex organic molecules .
  • Behavioral Studies in Agriculture : In agricultural research, this compound was identified as a significant attractant for predatory ladybird beetles, suggesting its potential role in pest management strategies by enhancing biological control methods .

Mechanism of Action

The exact mechanism of action of 4-Methoxystyrene is not fully understood. it is believed to interact with specific proteins, notably the cytochrome P450 enzyme system. This interaction may inhibit certain enzymes responsible for protein synthesis, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylstyrene
  • 4-(Trifluoromethyl)styrene
  • 4-tert-Butylstyrene
  • 4-Cyanostyrene
  • 4-Chlorostyrene
  • 4-Acetoxystyrene
  • 4-Bromostyrene

Uniqueness

4-Methoxystyrene is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity compared to other styrene derivatives. This functional group enhances its utility in polymerization reactions and its role as a pheromone .

Biological Activity

4-Methoxystyrene, also known as 4-vinylanisole, is an unsaturated aromatic ether with the chemical formula C₉H₁₀O. It is primarily recognized for its applications in polymer chemistry and its biological activities, particularly as an aggregation pheromone in locusts and its potential medicinal properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Chemical Formula : C₉H₁₀O
  • Molecular Weight : 150.18 g/mol
  • Appearance : Colorless liquid at room temperature

This compound exhibits biological activity through several mechanisms:

  • Interaction with Cytochrome P450 Enzymes :
    • The compound influences the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the synthesis of steroid hormones. This interaction can lead to alterations in protein synthesis and metabolic pathways.
  • Aggregation Pheromone in Locusts :
    • This compound acts as an aggregation pheromone for locusts, significantly influencing their behavior and swarming activities. This role is critical in understanding pest management strategies in agriculture.
  • Potential Antibacterial Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, although more research is needed to confirm these effects and elucidate the underlying mechanisms .

Case Studies

  • Free Radical Polymerization Studies :
    • A study investigated the polymerization kinetics of this compound compared to other substituted styrenes. It was found that this compound has a lower order of reaction with respect to initiator concentration due to susceptibility to primary radical termination (PRT). The study provided insights into the mechanisms of initiation and chain transfer during polymerization, highlighting its unique reactivity profile .
  • Behavioral Studies on Ladybird Beetles :
    • Research indicated that this compound is a dominant scent compound attracting certain predatory ladybird beetles. This suggests potential ecological roles in pest control dynamics .
  • Antibacterial Activity Assessment :
    • Investigations into the volatile oil from Rubus parvifolius revealed that compounds similar to this compound exhibited antibacterial effects, indicating potential applications in developing natural antimicrobial agents .

Data Tables

PropertyValue
Chemical FormulaC₉H₁₀O
Molecular Weight150.18 g/mol
Aggregation Pheromone RoleYes
Interaction with Cytochrome P450Yes
Antibacterial ActivityPotentially present
Study FocusKey Findings
Polymerization KineticsLower reaction order due to PRT
Behavioral EcologyAttracts ladybird beetles
Antibacterial PropertiesSimilar compounds show activity

Q & A

Basic Research Questions

Q. How can 4-methoxystyrene be synthesized and characterized in a laboratory setting?

  • Methodological Answer : A one-pot synthesis route involves bromination of 4-allylanisole followed by elimination and substitution reactions to generate this compound derivatives. Key steps include stabilizing phenonium ion intermediates via the electron-donating methoxy group . Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm the double bond formation and substitution patterns, supplemented by gas chromatography-mass spectrometry (GC-MS) for purity analysis. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to validate identity .

Q. What safety protocols are essential when handling this compound in experimental workflows?

  • Methodological Answer : Due to its flammability and potential toxicity, this compound must be stored under inert gas (e.g., nitrogen) in a cool, dark environment to prevent polymerization. Handling requires fume hoods, flame-resistant gloves, and explosion-proof equipment. Toxicity studies indicate acute hazards via inhalation; thus, real-time air monitoring and waste neutralization protocols (e.g., using activated carbon) are recommended .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in radical cation-mediated cycloadditions?

  • Methodological Answer : Laser flash photolysis experiments reveal that the methoxy group lowers the oxidation potential of this compound, enhancing its electron-donating capacity. Absolute rate constants for radical cation reactions show a reactivity trend: 4-H > 4-CH₃ > 4-CH₃O > 4-CH₃O-β-CH₃. Steric effects at the β-position further reduce reactivity. These findings are critical for designing Diels-Alder reactions, where electron-rich alkenes favor addition over electron transfer .

Q. What experimental approaches resolve contradictions in kinetic data for iron(IV)-oxo porphyrin-catalyzed oxidations of this compound?

  • Methodological Answer : Discrepancies in energy barriers (e.g., 5.6 vs. 10.1 kcal/mol for carboxylate vs. methyl ester substituents) arise from competing electrophilic and nucleophilic pathways. To address this, employ stopped-flow kinetics with UV-vis monitoring to track intermediate formation. Density functional theory (DFT) simulations can validate experimental activation energies by comparing computed transition states with observed rate constants (e.g., 3.2 vs. 0.2 m⁻¹s⁻¹ for different substituents) .

Q. How can this compound serve as a probe molecule for studying Brønsted acid sites in zeolites?

  • Methodological Answer : Oligomerization of this compound over zeolite ZSM-5 is monitored via fluorescence spectroscopy or X-ray diffraction (XRD). The methoxy group enhances selectivity for acid-catalyzed reactions. Experimental steps include vapor-phase exposure of zeolites to this compound for 4 hours, followed by X-ray excited optical fluorescence (XEOF) imaging to map active sites. Normalized fluorescence intensity correlates with micropore volume and catalytic activity .

Q. What are the advantages and limitations of visible light-controlled cationic polymerization of this compound?

  • Methodological Answer : A tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate/chain transfer agent (CTA) system enables precise control over polymer molecular weight (Đ < 1.2). Key advantages include avoiding heavy metal catalysts and enabling spatiotemporal control. Limitations include residual photocatalyst contamination, which can be mitigated via size-exclusion chromatography. Real-time monitoring using in-situ NMR or Raman spectroscopy ensures reaction fidelity .

Q. Contradictions and Data Gaps

Q. Why do computational models for this compound reactivity sometimes conflict with experimental Hammett parameters?

  • Methodological Answer : Deviations in σρ+ values (e.g., for this compound in Wacker-type oxidations) stem from solvent effects and non-linear electronic interactions. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via kinetic isotope effects (KIEs) or substituent-swapping studies can resolve discrepancies .

Q. Guidelines for Rigorous Research

  • Data Reproducibility : Document experimental conditions (e.g., solvent purity, catalyst batch) in supplemental information .
  • Peer Review : Prioritize studies published in journals with rigorous peer review (e.g., Chemistry—A European Journal) .
  • Open Science : Share raw data (e.g., XRD files, kinetic traces) via repositories like Zenodo to enable meta-analyses .

Properties

IUPAC Name

1-ethenyl-4-methoxybenzene
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InChI

InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UAJRSHJHFRVGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)C=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O
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Related CAS

24936-44-5
Record name Benzene, 1-ethenyl-4-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID7073222
Record name Benzene, 1-ethenyl-4-methoxy-
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Vinylanisole
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CAS No.

637-69-4
Record name 4-Methoxystyrene
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Record name 4-VINYLANISOLE
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Synthesis routes and methods I

Procedure details

To a stirred solution of n-butyllithium (4 mL, 2,5 M solution in Hexane, 10 mmol) (Aldrich) in ether (30 mL) was added methyltriphenylphosphonium bromide (3.57 g, 10 mmol) (Aldrich) over a period of 5 min. The reaction mixture was stirred for 4 h at room temperature. To the resulting orange solution was added 4-methoxybenzaldehyde (1.34 mL, 10 mmol) (Aldrich) dropwise. The solution became colorless, and a white precipitate separated. The mixture was then heated to reflux and immediately allowed to cool to room temperature. The precipitate was removed by filtration. The precipitate was washed with ether and the combined ethereal filtrates were washed with water until neutral and then dried over anhydrous MgSO4. The solvent was removed, and the residue was used in the next reaction without further purification.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
catalyst
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-Methoxystyrene was polymerized in the same manner as in Example 10, and 25 ml (0.26 mole/1) of p-tert-butoxystyrene was thereafter added to the reaction mixture and further polymerized therewith at an elevated temperature of 25° C. Subsequently, methanol (330 mmoles/1) containing a small amount of ammonia water was added to the reaction system to terminate the polymerization and obtain a mixture containing a polymer. The mixture was washed first with a hydrochloric acid aqueous solution (8 vol. %) and then with water, followed by evaporation for the removal of the solvent, etc. to collect the polymer.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
330 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

p-Methoxystyrene was polymerized in the same manner as in Example 25 and 25 ml (0.26 mole/1) of p-tert-butoxystyrene was thereafter added to the reaction mixture and further polymerized therewith at an elevated temperature of 25° C. Subsequently, methanol (330 mmoles/l) containing a small amount of ammonia water was added to the reaction system to terminate the polymerization and obtain a mixture containing a polymer. The mixture was washed first with a hydrochloric acid aqueous solution (8 vol. %) and then with water, followed by evaporation for the removal of the solvent, etc. to collect the polymer.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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